Resistomycin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heliomycin is typically isolated from the culture broth of Streptomyces resistomycificus . The optimal production conditions involve using Waksman liquid medium at a pH of 7.5, incubated for four days at 35ºC . The structure of heliomycin is characterized by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry .
Industrial Production Methods
Industrial production of heliomycin involves large-scale fermentation processes using Streptomyces resistomycificus. The fermentation broth is then subjected to extraction and purification processes to isolate heliomycin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heliomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include various derivatives of heliomycin, such as 4-(dimethylaminomethyl)heliomycin, which has enhanced water solubility and greater antitumor effects compared to the parent compound .
Scientific Research Applications
Mechanism of Action
Heliomycin exerts its effects by targeting specific molecular pathways. It inhibits the activity of sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), leading to the induction of apoptosis in cancer cells . The binding of heliomycin to these targets decreases the oxidation of NADH to NAD+, which diminishes NAD±dependent SIRT1 deacetylase activity . This ultimately results in significant cytotoxicity and apoptosis in cancer cells .
Comparison with Similar Compounds
Heliomycin is unique compared to other similar compounds due to its specific molecular targets and pathways. Similar compounds include:
4-(dimethylaminomethyl)heliomycin: A water-soluble derivative of heliomycin with greater antitumor effects.
Other polyketides: Compounds like tetracycline and erythromycin, which also have antibiotic properties but differ in their molecular targets and mechanisms of action.
Heliomycin’s ability to target both SIRT1 and tNOX sets it apart from other polyketides, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20004-62-0 | |
Record name | Resistomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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